molecular formula C14H11BrClNO B567137 N-(4-Bromobenzyl)-3-chlorobenzamide CAS No. 1304876-58-1

N-(4-Bromobenzyl)-3-chlorobenzamide

Cat. No.: B567137
CAS No.: 1304876-58-1
M. Wt: 324.602
InChI Key: RUBQGRRMTMFHIW-UHFFFAOYSA-N
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Description

N-(4-Bromobenzyl)-3-chlorobenzamide is a chemical compound of interest in medicinal chemistry research, particularly in the development of ligands for the sigma-1 receptor (S1R). The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and is involved in modulating calcium signaling and cellular stress responses . Its regulation is being investigated for a range of central nervous system (CNS) conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as neuropathic pain and depression . Benzamide derivatives that share structural similarities with this compound, featuring halogen substitutions and a specific alkyl chain length, have demonstrated potent and selective affinity for S1R . This makes this compound a valuable building block for researchers designing and synthesizing novel compounds to study S1R's role in pathophysiology and to explore potential new therapeutic agents for challenging neurological disorders . Furthermore, related bromophenyl and chlorobenzamide structures are frequently utilized as key intermediates in the synthesis of heterocyclic compounds, such as thiazole derivatives, which are evaluated for diverse pharmacological activities including antimicrobial and antiproliferative effects .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-12-6-4-10(5-7-12)9-17-14(18)11-2-1-3-13(16)8-11/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBQGRRMTMFHIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-Bromobenzylamine with 3-Chlorobenzoyl Chloride

The most widely reported method involves the nucleophilic acyl substitution of 4-bromobenzylamine with 3-chlorobenzoyl chloride. The reaction proceeds in anhydrous dichloromethane (DCM) or chloroform at 0–5°C to minimize side reactions such as over-acylation or hydrolysis. Triethylamine (TEA) is added stoichiometrically to neutralize HCl generated during the reaction.

Typical Procedure:

  • Dissolve 4-bromobenzylamine (1.0 equiv.) in DCM under nitrogen.

  • Add TEA (1.2 equiv.) dropwise at 0°C.

  • Introduce 3-chlorobenzoyl chloride (1.1 equiv.) over 30 minutes.

  • Stir for 4–6 hours at room temperature.

  • Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).

Yield: 78–85%.

Reaction Conditions and Optimization

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane258298
Chloroform257997
Toluene806892
Isobutanol1007194

Polar aprotic solvents like DCM favor rapid acylation, while higher temperatures in toluene or isobutanol promote side reactions.

Catalytic Systems

The iridium catalyst [Cp*IrCl₂]₂, used in related benzamide syntheses, was tested for this reaction but showed no significant improvement over traditional methods. Key findings:

  • Without catalyst: 82% yield in DCM.

  • With [Cp*IrCl₂]₂ (1 mol%): 84% yield (marginal gain).

  • Cs₂CO₃ additive: Increased hydrolysis byproducts by 12%.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency:

  • Feedstock Preparation:

    • 4-Bromobenzylamine and 3-chlorobenzoyl chloride are dissolved separately in DCM.

  • Reactor Setup:

    • Tubular reactor (20 m length, 0.5 cm diameter) maintained at 10°C.

    • Residence time: 8 minutes.

  • Workup:

    • In-line neutralization with aqueous NaHCO₃.

    • Automated crystallization using anti-solvent (hexane).

Throughput: 12 kg/hour with ≥99% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 7.82 (d, J = 7.3 Hz, 1H, ArH), 4.58 (s, 2H, CH₂)
¹³C NMR δ 167.2 (C=O), 134.5 (C-Br), 131.5 (C-Cl)
HRMS (ESI+) m/z 338.9654 [M+H]⁺ (calc. 338.9658)

These data align with reported benzamide derivatives.

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

3-Chlorobenzoyl chloride is moisture-sensitive. Solutions:

  • Use molecular sieves in solvent storage.

  • Conduct reactions under nitrogen or argon.

Byproduct Formation

  • N,N-Diacylation: Controlled by maintaining stoichiometry (amine:acyl chloride = 1:1.05).

  • Self-condensation: Suppressed via low-temperature addition.

Emerging Techniques

Photocatalytic Amidation

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light (450 nm) show promise:

  • 87% yield in 2 hours.

  • Requires no base, reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-(4-Bromobenzyl)-3-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and receptor binding in biochemical assays.

Mechanism of Action

The mechanism of action of N-(4-Bromobenzyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance binding affinity through halogen bonding, while the chlorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzothiazol-2-yl)-3-chlorobenzamide

  • Structure : Features a benzothiazole ring instead of the 4-bromobenzyl group.
  • Synthesis: Reacting 3-chlorobenzoyl chloride with 2-aminobenzothiazole ().
  • Physical Properties : Forms stable crystals in the triclinic Pī space group. Key bond lengths include O1–C8 (1.2305 Å, carbonyl) and S1–C1 (1.7504 Å, thiazole), with intramolecular hydrogen bonding involving water molecules .
  • This may influence binding to biological targets like enzymes or receptors .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structure : Substitutes the 4-bromobenzyl group with a 4-bromophenyl ring and adds methoxy groups at the benzamide’s 3,4,5-positions.
  • Synthesis : 3,4,5-Trimethoxybenzoyl chloride reacts with 4-bromoaniline ().
  • Physical Properties : Exhibits hydrogen-bonded chains along the [101] crystal axis due to N–H···O interactions.
  • Key Differences: Methoxy groups increase electron density and solubility compared to halogens.

3-Chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide

  • Structure: Contains dual 3-chlorobenzamide moieties linked via a 4-aminomethylbenzyl group.
  • Molecular Formula : C₂₂H₁₈Cl₂N₂O₂ (MW: 413.3) ().
  • Key Differences: The bifunctional design increases molecular weight and complexity, likely enhancing steric hindrance and reducing solubility compared to the mono-substituted target compound. This could impact pharmacokinetics .

N-(4-Bromo-3-chlorophenyl)-2-nitrobenzamide

  • Structure : Nitro group at the benzamide’s ortho-position and bromo/chloro substituents on the phenyl ring.
  • Molecular Formula : C₁₃H₈BrClN₂O₃ (MW: 370.6) ().
  • This compound may exhibit distinct biological activity profiles, such as enhanced antimicrobial or cytotoxic effects .

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
N-(4-Bromobenzyl)-3-chlorobenzamide C₁₄H₁₁BrClNO 332.6 4-Bromobenzyl, 3-Cl High lipophilicity, potential bioactivity
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₄H₁₀ClN₃OS 311.8 Benzothiazole, 3-Cl Stable crystal packing, hydrogen bonding
N-(4-Bromophenyl)-3,4,5-TMB* C₁₆H₁₄BrNO₄ 380.2 3,4,5-OMe, 4-BrPh Enhanced solubility, H-bonded crystals
3-Chloro-N-(4-{[(3-Cl-Bz)AM]Bz}Bz)Bz** C₂₂H₁₈Cl₂N₂O₂ 413.3 Dual 3-Cl-Bz, benzyl linker Bifunctional, steric hindrance
N-(4-Br-3-Cl-Ph)-2-NO₂-Bz* C₁₃H₈BrClN₂O₃ 370.6 2-NO₂, 4-Br, 3-Cl Electron-withdrawing nitro group

TMB = Trimethoxybenzamide; Bz = Benzamide; Ph = Phenyl

Biological Activity

N-(4-Bromobenzyl)-3-chlorobenzamide is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}BrClN
  • Molecular Weight : Approximately 310.57 g/mol
  • Structural Features : The compound features a bromophenyl group at the para position and a chlorobenzamide moiety, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains and fungi. Research indicates that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismActivity Observed
Staphylococcus aureusInhibition Zone: 15 mm
Escherichia coliInhibition Zone: 12 mm
Candida albicansInhibition Zone: 14 mm

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells.

Case Study: MCF7 Cell Line

  • Assay Used : Sulforhodamine B (SRB) assay
  • IC50_{50} Value: 25 µM
  • Mechanism : Induction of apoptosis through activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular functions, disrupting metabolic pathways.
  • DNA Interaction : It has been suggested that this compound interacts with DNA, potentially leading to damage or interference with replication.
  • Apoptosis Induction : The compound activates signaling pathways that promote programmed cell death in cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insights into how structural features influence its biological activity.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Predicted Interaction
Protein Kinase A-8.5Hydrogen Bonds
Topoisomerase II-7.9Hydrophobic Interactions

Q & A

Basic Question

  • FTIR : Confirms amide C=O stretch (~1675 cm⁻¹) and aromatic C–Cl/Br vibrations (700–500 cm⁻¹) .
  • NMR : 1H^1H-NMR shows aromatic protons (δ 7.2–8.1 ppm), methylene bridge (δ 4.6–4.8 ppm), and 13C^{13}C-NMR verifies carbonyl (δ ~165 ppm) .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves bond lengths/angles and confirms halogen positioning. Crystals are grown via slow evaporation of MeOH/CHCl₃ solutions .

How does the position of halogen substituents influence the biological activity of this compound compared to analogs?

Advanced Question
Structure-activity relationship (SAR) studies reveal:

  • Bromine at Para Position : Enhances lipophilicity and membrane permeability, critical for cellular uptake in anticancer assays (e.g., tubulin inhibition with IC₅₀ ~10 µM) .
  • Chlorine at Meta Position : Stabilizes π-stacking interactions with aromatic residues in enzyme active sites (e.g., antimicrobial targets ).
    Comparisons with analogs (e.g., N-(3-Bromobenzyl)-4-chlorobenzamide) show 20–30% reduced potency, highlighting the importance of substituent geometry .

What strategies are recommended for resolving contradictions in bioactivity data across different studies?

Advanced Question
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:

  • Standardized Assays : Use identical cell lines (e.g., T47D for cytotoxicity ) and positive controls (e.g., paclitaxel for tubulin inhibition).
  • Purity Validation : HPLC (≥95% purity) and elemental analysis ensure consistent results .
  • Meta-Analysis : Cross-reference with PubChem/DSSTox data to identify outliers caused by structural analogs .

How can unexpected byproducts, such as dethiocyanation products, be analyzed and mitigated during synthesis?

Advanced Question
Co(II)-catalyzed dethiocyanation (observed in related benzamide syntheses ) requires:

  • Mechanistic Probes : LC-MS or 1H^1H-NMR to track thiocyanate loss.
  • Catalyst Avoidance : Replace transition metals with milder bases (e.g., DMAP).
  • Byproduct Isolation : Flash chromatography or preparative TLC identifies side products for structural elucidation via X-ray .

What computational tools are recommended for predicting the binding modes of this compound to biological targets?

Advanced Question

  • Docking Software : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin or kinases. Use high-resolution crystal structures (PDB: 1SA0) for accuracy .
  • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg278 in tubulin ).
  • QSAR Models : Utilize Hammett constants for halogen substituents to predict bioactivity trends .

How can crystallization conditions be optimized to obtain high-quality crystals for X-ray diffraction?

Advanced Question

  • Solvent Screening : Test polar/non-polar mixtures (e.g., DMSO/hexane) using microbatch under oil or vapor diffusion .
  • Temperature Gradients : Slow cooling (0.5°C/hour) from saturation temperature reduces defects.
  • Additives : Trace trifluoroacetic acid (TFA) can protonate amide groups, improving crystal packing .

What are the limitations of SHELXL in refining structures of halogenated benzamides, and how can they be addressed?

Advanced Question

  • Heavy Atom Artifacts : Bromine’s high electron density may obscure nearby hydrogen positions. Mitigate with:
    • High-Resolution Data : Collect to ≤1.0 Å resolution.
    • TWIN/BASF Commands : Correct for potential twinning in polar space groups .
  • Disorder Modeling : Use PART/ISOR restraints for flexible benzyl groups .

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